
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymer Synthesis
The synthesis of polyamides containing nucleobases like uracil and adenine demonstrates the utility of pyrimidine derivatives in creating novel polymers. These polymers, with molecular weights ranging approximately between 1000-5000, exhibit solubility in water and potential for biocompatible materials or drug delivery systems (Hattori & Kinoshita, 1979).
2. Antioxidant Activity
Pyrimidine derivatives have been synthesized with antioxidant properties, indicating their potential application in developing therapeutic agents for diseases where oxidative stress plays a critical role. For example, novel indane-amide substituted compounds, including pyrazole, pyrimidine, and fused pyridines, showed promising antioxidant activities (Mohamed & El-Sayed, 2019).
3. Analytical Chemistry
Pyrimidine derivatives are used in the analytical separation of compounds such as imatinib mesylate and its related substances. This showcases the role of pyrimidine structures in developing analytical methods for pharmaceutical compounds, ensuring quality control and purity assessment (Ye et al., 2012).
4. Anti-inflammatory and Analgesic Agents
Research into novel benzodifuranyl and thiazolopyrimidines derived from natural compounds has shown that these molecules can act as potent anti-inflammatory and analgesic agents. They inhibit cyclooxygenase enzymes selectively, offering a new approach to pain and inflammation management (Abu‐Hashem et al., 2020).
5. Antimicrobial and Antitubercular Activities
Pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds provide a basis for the development of new antibacterial and antituberculosis medications, addressing the growing concern of drug-resistant pathogens (Chandrashekaraiah et al., 2014).
6. DNA Cleavage and Anti-angiogenic Activities
Some pyrimidine derivatives have shown significant DNA cleavage and anti-angiogenic activities, suggesting their potential as anticancer agents. Their ability to inhibit the formation of blood vessels and interact with DNA highlights their therapeutic promise in cancer treatment strategies (Kambappa et al., 2017).
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-19(2)13-12(17-14(21)11-6-7-11)10-16-15(18-13)20-8-4-3-5-9-20/h10-11H,3-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCVZPLLPYQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
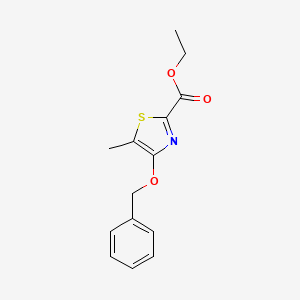
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2958218.png)
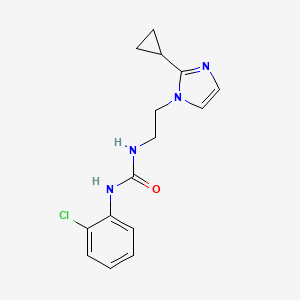
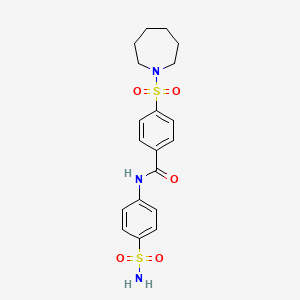
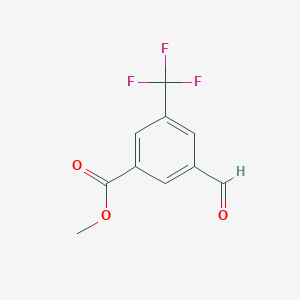
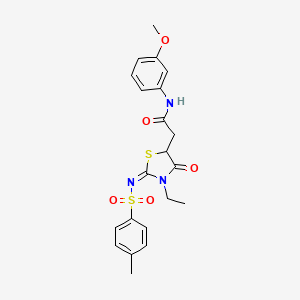
![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)
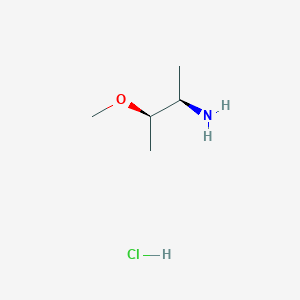
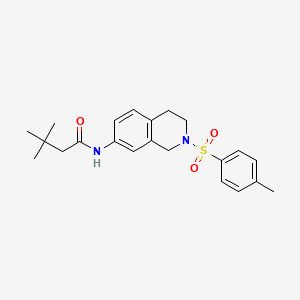
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
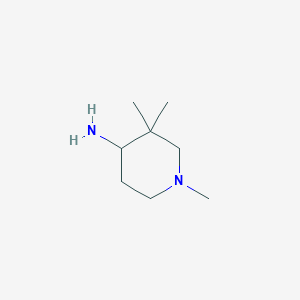
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)
